molecular formula C20H22FNO2S B3581373 1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE

1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE

Cat. No.: B3581373
M. Wt: 359.5 g/mol
InChI Key: BYNNMFIZPNCDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzenecarbothioyl}pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a fluorophenyl group, and a benzenecarbothioyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

1-{3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzenecarbothioyl}pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-ethoxy-4-[(2-fluorophenyl)methoxy]benzenecarbothioyl}pyrrolidine involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzenecarbothioyl}pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c1-2-23-19-13-15(20(25)22-11-5-6-12-22)9-10-18(19)24-14-16-7-3-4-8-17(16)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNMFIZPNCDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE
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1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE
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1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE
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1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE
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1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE
Reactant of Route 6
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1-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE

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